molecular formula C16H18FN3O4 B5650628 3-{2-[4-(4-fluorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione

3-{2-[4-(4-fluorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione

Cat. No. B5650628
M. Wt: 335.33 g/mol
InChI Key: ZXOOYNVUSNYLPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps starting from basic chemical constituents such as oxoacetic acid monohydrate. An efficient synthesis route typically includes condensation, reductive amination, protection, activation, and coupling processes, leading to the generation of structurally complex and functionally significant molecules (Vaid et al., 2013). These synthetic pathways are essential for producing compounds with desired chemical properties for further study and application.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-{2-[4-(4-fluorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione" has been characterized by various analytical techniques, including X-ray crystallography and NMR spectroscopy. Such studies reveal the conformational details, including bond lengths, angles, and the spatial arrangement of atoms, which are crucial for understanding the chemical reactivity and interaction with biological molecules (Mague et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its participation in various reactions, such as condensation and substitution, which are fundamental for modifying its structure and thus its chemical and biological properties. These reactions enable the introduction of new functional groups, altering the compound's polarity, solubility, and potential interaction with biological targets (Klásek et al., 2010).

Physical Properties Analysis

The physical properties, including melting points, solubility in various solvents, and crystalline structure, provide insights into the compound's suitability for different scientific and industrial applications. These properties are influenced by the molecular structure and are critical for the compound's storage, handling, and formulation (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

3-[2-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c17-12-3-1-11(2-4-12)16(24)5-7-19(8-6-16)14(22)10-20-13(21)9-18-15(20)23/h1-4,24H,5-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOOYNVUSNYLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)F)O)C(=O)CN3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[4-(4-Fluorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione

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